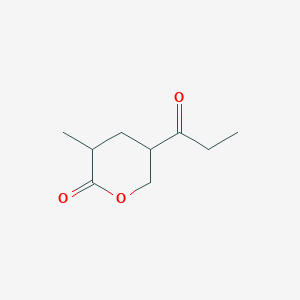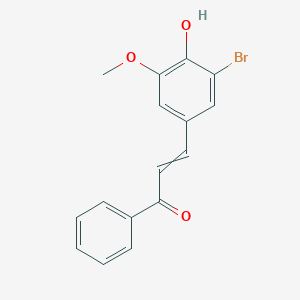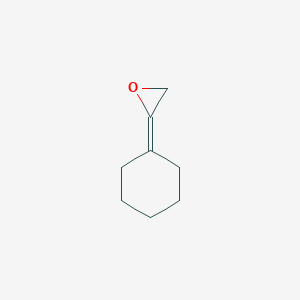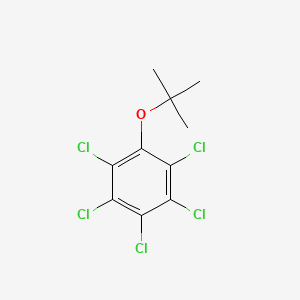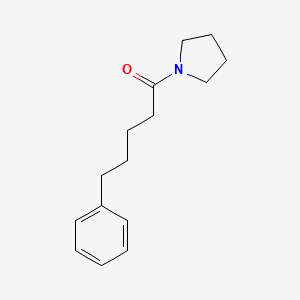
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate is an organic compound that features a complex structure with multiple functional groups It contains an ester group, an aldehyde group, and an aromatic ring with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the aromatic ring with the penta-2,4-dienoate moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of primary alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as the aldehyde and ester, can participate in chemical reactions that modify biological molecules. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E,4Z)-4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
4-Formyl-2-methoxyphenyl methacrylate: Another compound with a similar aromatic ring and aldehyde group but different overall structure.
Properties
CAS No. |
90156-07-3 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H14O4/c1-17-13-6-3-11(4-7-13)9-12(10-15)5-8-14(16)18-2/h3-10H,1-2H3 |
InChI Key |
LICMVJBZUQXBPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C=CC(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


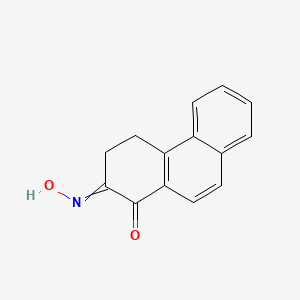

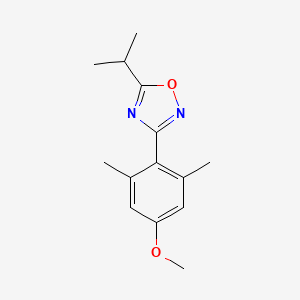
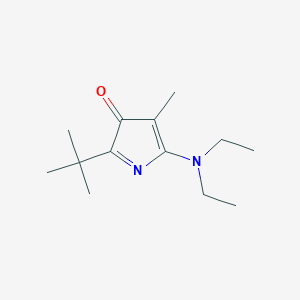
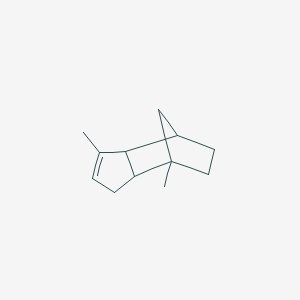
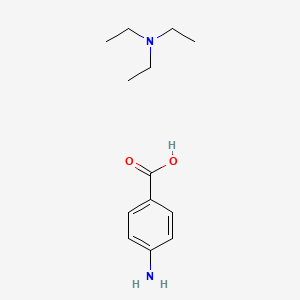
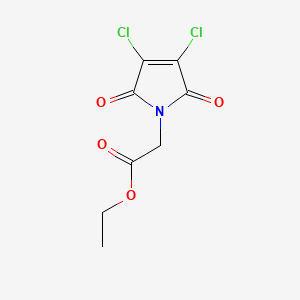
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)

